4-(4-Aminofenoxi)piridina-2-carboxamida

Descripción general

Descripción

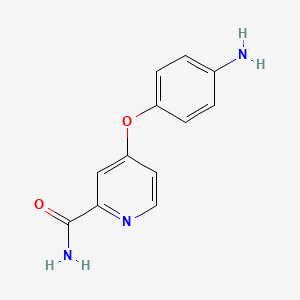

4-(4-Aminophenoxy)pyridine-2-carboxamide is an organic compound with the molecular formula C12H11N3O2. It is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further connected to a carboxamide group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Aminophenoxy)pyridine-2-carboxamide has been extensively studied for its potential as an antitumor agent . Research indicates that it exhibits antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound's mechanism of action primarily involves the inhibition of the MET protein pathway, which plays a crucial role in cellular processes such as proliferation and survival.

Case Studies

- Antiproliferative Activity : In vitro studies demonstrated that 4-(4-Aminophenoxy)pyridine-2-carboxamide induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death.

- Sorafenib Derivatives : This compound serves as a key intermediate in the synthesis of Sorafenib, a well-known anticancer drug. Structural modifications of 4-(4-Aminophenoxy)pyridine-2-carboxamide have led to derivatives with enhanced antiproliferative effects compared to Sorafenib itself.

Materials Science

In materials science, 4-(4-Aminophenoxy)pyridine-2-carboxamide is explored for its potential in synthesizing advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions makes it suitable for developing new materials with tailored functionalities.

Biological Studies

The compound is also utilized as a tool for studying molecular interactions and pathways within biological systems. Its interactions with enzymes and proteins allow researchers to explore biochemical pathways and cellular mechanisms in greater detail.

Target Interaction

The primary target of 4-(4-Aminophenoxy)pyridine-2-carboxamide is the MET protein. Binding to this protein leads to significant downstream effects on cell signaling pathways, influencing cell proliferation and survival.

Biochemical Pathways

The compound modulates various biochemical pathways by interacting with kinases and other enzymes, thereby regulating cellular metabolism and gene expression. It has been shown to form hydrogen bonds with critical amino acids at the active sites of these enzymes, affecting their activity.

Dosage Effects

Research indicates that the effects of 4-(4-Aminophenoxy)pyridine-2-carboxamide vary significantly with dosage. Lower doses may exhibit therapeutic benefits such as tumor growth inhibition, while higher doses could lead to toxic effects.

Similar Compounds

| Compound Name | Structural Characteristics | Unique Properties |

|---|---|---|

| 4-(4-Aminophenoxy)-N-methylpicolinamide | Methyl group on carboxamide | Similar antitumor activity |

| 4-(3-Aminophenoxy)pyridine-2-carboxamide | Amino group in meta position | Distinct biological properties |

The unique substitution pattern of 4-(4-Aminophenoxy)pyridine-2-carboxamide imparts distinct chemical and biological properties compared to its analogs, making it a promising candidate for further research in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Aminophenoxy)pyridine-2-carboxamide is the MET protein . The MET protein plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The compound interacts with the MET protein by binding to it . This interaction is based on the analysis of the binding patterns of similar compounds like cabozantinib and BMS-777607 to the MET protein .

Biochemical Pathways

The compound affects the MET protein pathway, which is involved in various cellular processes. The downstream effects of this interaction include changes in cell proliferation, survival, and motility .

Result of Action

The compound exhibits antiproliferative activity against different cell lines (A549, HeLa, and MCF-7) . It induces apoptosis of A549 cells and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM .

Análisis Bioquímico

Biochemical Properties

4-(4-Aminophenoxy)pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-(4-Aminophenoxy)pyridine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells, such as A549 cells, by affecting the cell cycle and promoting cell death . Additionally, it can alter the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4-(4-Aminophenoxy)pyridine-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been observed to form hydrogen bonds with key amino acids in the active site of certain kinases, thereby modulating their function . These interactions can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of 4-(4-Aminophenoxy)pyridine-2-carboxamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 4-(4-Aminophenoxy)pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

4-(4-Aminophenoxy)pyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting nucleotide metabolism . These interactions can lead to changes in the levels of metabolites, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Aminophenoxy)pyridine-2-carboxamide within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . These interactions can influence its localization and accumulation in specific cellular compartments, thereby affecting its efficacy and function.

Subcellular Localization

The subcellular localization of 4-(4-Aminophenoxy)pyridine-2-carboxamide is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic enzymes and signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-aminophenol with 4-chloro-2-pyridinecarboxamide. The process begins with the deprotonation of 4-aminophenol using a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF). This is followed by the addition of 4-chloro-2-pyridinecarboxamide and potassium carbonate, and the reaction mixture is heated to 80°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(4-Aminophenoxy)pyridine-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Aminophenoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The phenoxy and pyridine rings can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Bases: Potassium tert-butoxide, sodium hydride.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

Substitution Products: Derivatives with various substituents on the amino group.

Oxidation Products: Compounds with oxidized functional groups.

Reduction Products: Compounds with reduced functional groups.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Aminophenoxy)-N-methylpicolinamide: Similar structure with a methyl group on the carboxamide.

4-(3-Aminophenoxy)pyridine-2-carboxamide: Similar structure with the amino group in the meta position.

Uniqueness

4-(4-Aminophenoxy)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase and induce apoptosis in cancer cells makes it a promising candidate for further development in medicinal chemistry .

Actividad Biológica

4-(4-Aminophenoxy)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has shown that this compound exhibits potential therapeutic effects, particularly in cancer treatment and as an anti-inflammatory agent. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 220.24 g/mol

This compound features a pyridine ring substituted with an aminophenoxy group, which contributes to its biological activity.

4-(4-Aminophenoxy)pyridine-2-carboxamide interacts with various biological targets, influencing several cellular pathways:

- Enzyme Inhibition : This compound has been reported to inhibit specific kinases involved in cancer cell proliferation, such as Raf kinase. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cells. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

- Cell Signaling Modulation : Research indicates that 4-(4-Aminophenoxy)pyridine-2-carboxamide can influence signaling pathways related to cell survival and apoptosis, particularly through reactive oxygen species (ROS) generation .

Biological Activity

The biological activity of 4-(4-Aminophenoxy)pyridine-2-carboxamide has been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cancer Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | ROS-mediated cytotoxicity |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using models of inflammation where the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Inflammatory Model | Cytokine Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Carrageenan-induced paw edema | 50% | 10 |

| LPS-induced systemic inflammation | 60% | 20 |

These results indicate its efficacy in mitigating inflammatory responses .

Study on Anticancer Properties

A study published in Medicinal Chemistry explored the effects of various derivatives of 4-(4-Aminophenoxy)pyridine-2-carboxamide on cancer cells. The researchers found that certain modifications to the structure enhanced its potency against breast and colon cancer cell lines, indicating the importance of structural optimization for therapeutic efficacy .

Study on Anti-inflammatory Effects

In another study, researchers investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant decrease in joint swelling and inflammatory markers, suggesting that it could be developed into a treatment for inflammatory diseases .

Propiedades

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFQBNUDTOONHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630468 | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-80-2 | |

| Record name | 4-(4-Aminophenoxy)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(4-Aminophenoxy)pyridine-2-carboxamide in pharmaceutical chemistry?

A1: 4-(4-Aminophenoxy)pyridine-2-carboxamide (also called 4-(4-aminophenoxy)picolinamide) is a crucial building block in the multi-step synthesis of Sorafenib. [, ] Research indicates that the synthetic route involving this compound is particularly valuable for large-scale Sorafenib production. []

Q2: Have any Sorafenib derivatives been synthesized using 4-(4-Aminophenoxy)pyridine-2-carboxamide? What were the findings?

A2: Yes, researchers have successfully synthesized Sorafenib derivatives by modifying the amide portion of the 4-(4-Aminophenoxy)pyridine-2-carboxamide structure. [] These derivatives exhibited promising antiproliferative activity against various cancer cell lines, including carcinoma, lymphoma, and leukemia, sometimes displaying even greater potency than Sorafenib itself. [] This research highlights the potential of structural modifications to this key intermediate for developing novel anti-cancer agents.

Q3: Are there any optimized synthetic methods for producing 4-(4-Aminophenoxy)pyridine-2-carboxamide?

A3: Yes, studies have focused on optimizing the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide to enhance efficiency. One study reported a significantly accelerated reaction time, reducing it to just 10 minutes for producing this key intermediate. [] These advancements in synthetic methodology contribute to the feasibility of large-scale production and facilitate further research on Sorafenib and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.